1-(4-Bromo-2-fluoro-6-methylphenyl)ethanone
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Overview
Description
1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE is an organic compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . This compound is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, along with an ethanone group. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE typically involves the bromination and fluorination of a methylphenyl ethanone precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The compound is usually stored in sealed containers at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, influencing their activity and function. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one: Similar structure with a different position of the fluorine atom.
2-Fluoro-1-(4-methylphenyl)ethan-1-one: Lacks the bromine atom but has a similar ethanone group.
Uniqueness
1-(4-BROMO-2-FLUORO-6-METHYLPHENYL)ETHAN-1-ONE is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H8BrFO |
---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(4-bromo-2-fluoro-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3 |
InChI Key |
PIGJVPIXBNYOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)F)Br |
Origin of Product |
United States |
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